(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone
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Overview
Description
(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone is a complex organic compound that features a piperazine ring bonded to an indole moiety via a methanone linkage
Mechanism of Action
Target of Action
The primary target of the compound (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone, also known as 4-(DIPHENYLMETHYL)PIPERAZINYL INDOL-2-YL KETONE, is human carbonic anhydrase (hCA)^ . hCA is a zinc-containing enzyme that catalyzes a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions^ .
Mode of Action
The compound this compound interacts with its target, hCA, by inhibiting its activity. The compound is designed using the tail approach with the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail^ . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II^ .
Biochemical Pathways
The inhibition of hCA by this compound affects the hydration of carbon dioxide to bicarbonate and proton ions, a fundamental biochemical pathway in the body. This pathway is involved in many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs^ .
Result of Action
The result of the action of this compound is the inhibition of hCA activity. This inhibition can affect various physiological functions regulated by hCA, potentially leading to changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion^ .
Biochemical Analysis
Biochemical Properties
(4-Benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with human carbonic anhydrase II and VII, where the compound acts as an inhibitor . The compound’s structure allows it to form polar and hydrophobic interactions within the active sites of these enzymes, stabilizing the inhibitor-enzyme complex . This interaction is significant as it highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with human carbonic anhydrase enzymes can lead to alterations in cellular pH regulation and ion transport . These changes can impact various cellular functions, including metabolic processes and signal transduction pathways, ultimately affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit human carbonic anhydrase II and VII is a key aspect of its molecular mechanism . By binding to the active site of these enzymes, the compound disrupts their catalytic activity, leading to changes in the hydration of carbon dioxide and the production of bicarbonate ions . This inhibition can result in downstream effects on cellular processes that rely on these enzymatic reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained enzyme inhibition and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including neurotoxicity and disruptions in normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like human carbonic anhydrase II and VII . By inhibiting these enzymes, the compound can affect the hydration of carbon dioxide and the production of bicarbonate ions, which are critical components of various metabolic processes . These interactions can lead to changes in metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to bind to specific proteins that facilitate its movement across cellular membranes . This binding can affect the compound’s localization and accumulation within different cellular compartments, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme inhibition and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.
Attachment of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, often using benzhydryl chloride and a base such as sodium hydride.
Formation of the Indole Moiety: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Piperazine and Indole: The final step involves coupling the piperazine and indole moieties through a methanone linkage, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the piperazine or indole rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, bases like sodium hydride, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-benzhydrylpiperazin-1-yl)-(1H-indol-3-yl)methanone: Similar structure but with a different position of the methanone linkage.
(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.
Uniqueness
(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c30-26(24-19-22-13-7-8-14-23(22)27-24)29-17-15-28(16-18-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,27H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXXNJXGKIIVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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